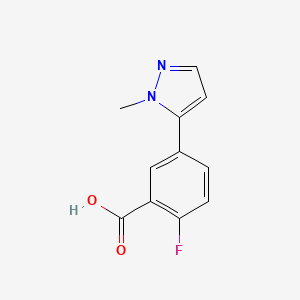

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid

Description

Properties

IUPAC Name |

2-fluoro-5-(2-methylpyrazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWUXEVQWHKMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (CAS Number: 1342382-45-9) is a heterocyclic aromatic carboxylic acid that has emerged as a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Its structure uniquely combines three key pharmacophoric elements: a fluorinated phenyl ring, a carboxylic acid group, and an N-methylated pyrazole moiety. This strategic combination offers medicinal chemists a versatile scaffold for creating novel compounds with tailored biological activities.

The fluorine substituent can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties (such as pKa and lipophilicity) of the final compound.[2] The pyrazole nucleus is a cornerstone of numerous approved drugs, known for its wide range of therapeutic properties, including activity as kinase inhibitors and antibacterial agents.[3][4] Finally, the carboxylic acid provides a convenient synthetic handle for further derivatization, most commonly through amide bond formation, allowing for the exploration of diverse chemical space. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this important synthetic intermediate.

Physicochemical and Structural Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. While comprehensive experimental data such as melting point and pKa are not widely published, the provided data is based on information from chemical suppliers and computational models.

| Property | Value | Source |

| CAS Number | 1342382-45-9 | [1] |

| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |

| Molecular Weight | 220.20 g/mol | [5] |

| IUPAC Name | 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid | [1] |

| SMILES | CN1N=CC=C1C1=CC=C(F)C(C(=O)O)=C1 | [1] |

| InChI Key | YPWUXEVQWHKMPR-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [5] |

| LogP (calculated) | 1.49 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Note: Experimental data for properties like melting point, solubility, and pKa are not consistently available in public literature. Researchers should perform their own characterization.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is not extensively detailed in peer-reviewed journals. However, based on its structure, the most logical and industrially scalable approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups.[6]

The proposed pathway involves the coupling of a boronic acid (or boronate ester) derivative of one of the heterocyclic components with a halide of the other. Two primary disconnections are feasible, as illustrated below.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.[6][7] Optimization of catalyst, base, solvent, and temperature may be required.

Route A: (5-Bromo-2-fluorobenzoic acid + 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq.), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.5 eq.), and a suitable base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity and Application in Drug Discovery

The chemical reactivity of this compound is dominated by its carboxylic acid function, which can readily undergo esterification or amidation. The aromatic ring system can participate in electrophilic aromatic substitution, although the directing effects of the fluorine, carboxylic acid, and pyrazole substituents will influence the regioselectivity.

The true value of this compound lies in its role as a scaffold for building more complex drug candidates, particularly kinase inhibitors. The pyrazole ring is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region in the ATP-binding site.[8][9]

Caption: Synthetic logic for utilizing the title compound in drug discovery.

The combination of the pyrazole and the substituted benzoic acid is a common feature in inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical targets in oncology.[3] Furthermore, pyrazole-containing compounds have been investigated as potent antibacterial agents, suggesting another promising avenue for the application of this scaffold.[4]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information: [1]

-

Pictogram:

-

GHS07 (Harmful/Irritant)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a strategically designed building block with significant potential for the discovery of novel therapeutic agents. Its constituent parts—a fluorinated aromatic ring, a pyrazole heterocycle, and a carboxylic acid handle—provide a robust platform for generating libraries of compounds for screening against various biological targets, most notably protein kinases. While detailed public data on its synthesis and characterization is sparse, its structure strongly suggests a straightforward synthesis via modern cross-coupling chemistry. For researchers in medicinal chemistry and drug development, this compound represents a valuable and versatile tool for accessing novel chemical matter with high therapeutic potential.

References

- Harris, P. A., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry.

- Norman, M. H., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-7.

- Alam, M. A., et al. (2019). Synthesis and antimicrobial studies of azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-methicillin-resistant Staphylococcus aureus agents.

- Merz, S., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(1).

-

PubChem. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Available at: [Link].

- Nassar, M. Y., et al. (2023).

- Google Patents. Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WO2022056100A1.

- Sreenivasa, S., et al. (2013). 2-[5-(2-Fluoro-phen-yl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E, 69(Pt 2), o176.

-

Google Patents. Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][4][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. WO2023118092A1. Available at: .

- Google Patents. Fluorophenyl pyrazol compounds. WO2015094913A1.

-

PubChem Patents. Tablet Formulation Of 2-Fluoro-N-Methyl-4-[ 7- ( Quinolin-6-Ylmethyl) Imidazo [1,2-B][3][8][9] Triazin-2-YL] Benzamide. US-2017231997-A1. Available at: [Link].

- Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.

- Ramirez, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.

- Singh, R. P., et al. (2010). Significance of Fluorine in Medicinal Chemistry: A Review.

Sources

- 1. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid [mail.sobekbio.com]

- 2. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]

- 6. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

physicochemical properties of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid

Introduction

This compound is a multifaceted organic molecule that stands at the intersection of several key chemical classes, including fluorinated aromatics, pyrazoles, and carboxylic acids. This unique combination of functional groups makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The presence of a fluorine atom can modulate electronic properties and metabolic stability, the pyrazole ring offers a versatile scaffold for building complex molecules, and the benzoic acid moiety provides a handle for salt formation, solubility enhancement, and further chemical modification.[1][2]

This guide provides a comprehensive analysis of the core (CAS No. 1342382-45-9).[3][4] Understanding these characteristics is paramount for its effective application in drug design, synthesis, and formulation development. We will delve into its chemical identity, lipophilicity, acidity, and other key attributes, supported by authoritative methodologies for their experimental determination.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise structure and fundamental identifiers.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid | [3] |

| CAS Number | 1342382-45-9 | [3][4][5] |

| Molecular Formula | C₁₁H₉FN₂O₂ | [3][] |

| Molecular Weight | 220.20 g/mol | [3][] |

| Canonical SMILES | CN1N=CC=C1C1=CC=C(F)C(C(=O)O)=C1 | [3] |

| InChI | InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) | [3][] |

| InChI Key | YPWUXEVQWHKMPR-UHFFFAOYSA-N | [3][] |

Core Physicochemical Properties: A Summary

The behavior of a molecule in a biological or chemical system is governed by its physical properties. The following table summarizes the key computed and anticipated properties of the title compound.

Table 2: Summary of Physicochemical Properties

| Property | Value/Range | Significance in Drug Development |

| logP (calculated) | 1.495 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.[7][8] |

| pKa (predicted) | ~3-4 | The carboxylic acid is expected to be acidic, largely ionized at physiological pH (7.4), impacting solubility and receptor interaction.[9] |

| Melting Point | Not reported | A key indicator of purity and solid-state stability; requires experimental determination.[10][11] |

| Aqueous Solubility | pH-dependent | Expected to have low solubility in acidic media and higher solubility at neutral to basic pH due to salt formation. |

In-Depth Analysis and Experimental Protocols

As a senior scientist, simply listing values is insufficient. Understanding the "why" behind these properties and the "how" of their measurement is critical for robust research.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's differential solubility between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is expressed as its logarithm, logP.[7] This value is a cornerstone of drug design, as it heavily influences a molecule's ability to cross biological membranes.

-

A logP > 0 indicates a preference for the lipid phase (lipophilic).[7]

-

A logP < 0 indicates a preference for the aqueous phase (hydrophilic).[7]

-

A logP = 0 indicates equal partitioning.[7]

The calculated logP for our compound is 1.495 , suggesting it is moderately lipophilic.[3] This is a favorable value in early drug discovery, often correlating with good absorption and distribution characteristics.

Caption: Equilibrium of a compound between n-octanol and aqueous phases.

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for logP determination.[7] The causality behind this method is that a compound's retention time on a reversed-phase column (e.g., C18) correlates with its lipophilicity.

-

System Preparation:

-

Equip an HPLC system with a C18 column and a UV detector.

-

Prepare a mobile phase gradient, typically using an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent like acetonitrile or methanol.

-

-

Calibration:

-

Select a series of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Inject each standard individually and record its retention time (t_R_).

-

Create a calibration curve by plotting the known logP values of the standards against their retention times.

-

-

Sample Analysis:

-

Dissolve a small, pure sample of this compound in a suitable solvent (e.g., methanol).

-

Inject the sample into the HPLC system under the same conditions used for the standards.

-

Record its retention time.

-

-

Calculation:

-

Using the calibration curve equation, interpolate the logP of the test compound from its measured retention time. This provides an experimentally validated logP value.[12]

-

Acidity: The Acid Dissociation Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid.[13] For this molecule, the carboxylic acid group is the primary acidic center. Its pKa value dictates the compound's charge state at a given pH. This is critical because the charged (deprotonated) form is typically more water-soluble, while the neutral (protonated) form is more membrane-permeable.

Given that the pKa of benzoic acid is ~4.2, the electron-withdrawing effects of the fluorine atom and the pyrazole ring are expected to lower the pKa, making it a slightly stronger acid. At physiological pH (~7.4), the carboxylic acid will be almost entirely deprotonated (ionized).

Caption: Ionization equilibrium of the carboxylic acid group.

This is a highly accurate and standard method for determining pKa values.[9][14] The principle relies on monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Accurately weigh a sample of pure this compound and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be required if aqueous solubility is low.[14]

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the NaOH titrant in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This corresponds to the complete neutralization of the acid.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[13] At this specific point, the concentrations of the protonated acid and its conjugate base are equal.

-

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. A broad melting range often indicates the presence of impurities. This parameter is crucial for quality control, material identification, and selecting conditions for formulation processes.

This pharmacopeial method is a global standard for melting point determination, ensuring accuracy and reproducibility.[10][15]

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[15]

-

-

Apparatus Setup:

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Heat the apparatus rapidly to a temperature about 10°C below the expected melting point.

-

Then, reduce the heating rate to 1 ± 0.5 °C per minute.[10]

-

-

Observation and Reporting:

-

Record the temperature at which the substance first begins to collapse or liquefy (the onset of melting).

-

Record the temperature at which the substance is completely liquid (the clear point).

-

The melting range is reported as the interval between these two temperatures.[11]

-

Spectroscopic Profile

While detailed spectra require experimental acquisition, the expected spectroscopic features can be predicted based on the known structure, serving as a guide for characterization.

-

¹H NMR: Expect distinct signals for the aromatic protons on the benzene ring (likely complex multiplets due to F-H coupling), three protons on the pyrazole ring, a singlet for the N-methyl group (~3.5-4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Signals corresponding to all 11 carbon atoms should be observable, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (>160 ppm).

-

Mass Spectrometry: In positive ion mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 221.07. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at an m/z of approximately 219.06 would be expected.

Conclusion

This compound is a molecule with a well-defined structure and predictable physicochemical properties that position it as a valuable building block in scientific research. Its moderate lipophilicity (calculated logP ~1.5) suggests a good balance for biological applications. The presence of a carboxylic acid group provides a crucial handle for modulating solubility through pH adjustment and salt formation, a property that can be precisely quantified by determining its pKa. This guide provides not only the known data for this compound but also the authoritative, field-proven protocols necessary for researchers to validate these properties in their own laboratories, ensuring scientific integrity and advancing their development programs.

References

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

-

American Elements. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from American Elements website. [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from an online repository. [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from Scribd. [Link]

-

Kalek, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]

-

Chemistry For Everyone. (2025, February 27). How To Calculate pKa Organic Chemistry? [Video]. YouTube. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com. [Link]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from ACD/Labs website. [Link]

-

Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from Crea Analytical website. [Link]

-

Musial, K., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules. [Link]

-

Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from Mettler Toledo website. [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from Agilent Technologies website. [Link]

-

PubChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from PubChem. [Link]

-

Sreenivasa, S., et al. (2013). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(1-isopropyl-1H-pyrazol-5-yl)benzoic acid. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of....

Sources

- 1. ossila.com [ossila.com]

- 2. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1342382-45-9|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid [mail.sobekbio.com]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. m.youtube.com [m.youtube.com]

- 10. uspbpep.com [uspbpep.com]

- 11. scribd.com [scribd.com]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. thinksrs.com [thinksrs.com]

- 16. creaanalytical.com.au [creaanalytical.com.au]

- 17. mt.com [mt.com]

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. This compound is a heterocyclic compound with potential applications in medicinal chemistry, given the prevalence of pyrazole and fluorinated benzoic acid motifs in pharmacologically active molecules.[1] This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the unambiguous structure elucidation of this compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—not merely as procedural steps, but as a synergistic approach to piecing together the molecular puzzle. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practical application of these techniques for the structural confirmation of complex organic molecules.

The subject of our investigation is this compound, with the following chemical identity:

-

IUPAC Name: 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid[2]

-

Molecular Formula: C₁₁H₉FN₂O₂[2]

-

Canonical SMILES: CN1N=CC=C1C1=CC=C(F)C(C(=O)O)=C1[2]

This guide will systematically outline the application of modern analytical techniques to verify this proposed structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy will reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.[6]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | The acidic proton of a carboxylic acid is typically a broad singlet at a very downfield chemical shift.[7] |

| ~8.0-8.2 | Multiplet | 1H | Aromatic H (position 6) | This proton is ortho to the carboxylic acid group, which is electron-withdrawing, causing a downfield shift. It will likely show coupling to the other aromatic protons. |

| ~7.8-8.0 | Multiplet | 1H | Aromatic H (position 4) | This proton is meta to the carboxylic acid and ortho to the pyrazole ring. Its chemical shift will be influenced by both groups. |

| ~7.3-7.5 | Multiplet | 1H | Aromatic H (position 3) | This proton is ortho to the fluorine atom, and its signal will be split by the fluorine.[7] |

| ~7.6 | Doublet | 1H | Pyrazole H (position 3) | The proton on the pyrazole ring will appear as a doublet due to coupling with the adjacent pyrazole proton. |

| ~6.5 | Doublet | 1H | Pyrazole H (position 4) | This proton will also be a doublet, coupled to the proton at position 3 of the pyrazole ring. |

| ~3.9 | Singlet | 3H | Methyl (-CH₃) | The methyl group attached to the pyrazole nitrogen is in a distinct chemical environment and will appear as a singlet. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum and Interpretation:

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165-170 | Carboxylic Acid Carbon (-COOH) | The carbonyl carbon of a carboxylic acid is typically found in this downfield region.[6] |

| ~158-162 (doublet) | Aromatic C-F (position 2) | The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.[8] |

| ~140-145 | Pyrazole C (position 5) | The carbon of the pyrazole ring attached to the benzoic acid moiety. |

| ~135-140 | Pyrazole C (position 3) | The other CH carbon of the pyrazole ring. |

| ~130-135 | Aromatic C (position 6) | Aromatic CH carbon. |

| ~125-130 | Aromatic C (position 4) | Aromatic CH carbon. |

| ~120-125 (doublet) | Aromatic C (position 3) | This carbon will show a two-bond C-F coupling. |

| ~115-120 | Aromatic C (position 1) | The quaternary carbon of the benzoic acid ring attached to the carboxylic acid. |

| ~110-115 | Pyrazole C (position 4) | The CH carbon of the pyrazole ring. |

| ~35-40 | Methyl Carbon (-CH₃) | The methyl carbon attached to the nitrogen of the pyrazole ring. |

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing part of the molecule.

Experimental Protocol:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the fluorine frequency.

-

Data Acquisition: A simple one-pulse experiment is usually sufficient.

Predicted ¹⁹F NMR Spectrum and Interpretation:

A single resonance is expected for the one fluorine atom in the molecule. The chemical shift will be characteristic of an aryl fluoride. The multiplicity of the signal will be a multiplet due to coupling with the ortho and meta protons on the benzoic acid ring.

2D NMR Experiments for Unambiguous Assignments

To definitively connect the proton and carbon signals and confirm the overall structure, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for instance, between the two pyrazole protons and among the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity between the different fragments of the molecule, for example, showing a correlation from the pyrazole protons to the carbons of the benzoic acid ring.

dot graph "NMR_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Workflow for NMR-based structure elucidation.

Part 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the molecular formula of the compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used.

Expected HRMS Data:

The calculated exact mass for C₁₁H₉FN₂O₂ is 220.0648. HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this value, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments involve the fragmentation of a selected ion (e.g., the [M+H]⁺ ion) to provide structural information. The fragmentation pattern of pyrazoles often involves the loss of HCN or N₂.[9][10]

Experimental Protocol:

-

Ion Selection: The parent ion (e.g., m/z 221 for [M+H]⁺) is isolated in the mass spectrometer.

-

Collision-Induced Dissociation (CID): The isolated ions are collided with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Fragment Ion Analysis: The resulting fragment ions are mass-analyzed.

Predicted Fragmentation Pattern:

-

Loss of H₂O: A common fragmentation for carboxylic acids.

-

Loss of COOH: Decarboxylation is another characteristic fragmentation pathway.

-

Pyrazole Ring Fragmentation: The pyrazole ring may fragment through the loss of HCN (27 Da) or N₂ (28 Da).[9][10]

dot graph "MS_Fragmentation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Predicted MS/MS fragmentation pathway.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation:

The IR spectrum will provide confirmatory evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~3000-3100 | C-H stretch | Aromatic and Pyrazole C-H |

| ~1600, ~1450-1500 | C=C stretch | Aromatic and Pyrazole Rings |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

| ~1000-1100 | C-F stretch | Aryl Fluoride |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[11][12] The strong carbonyl absorption confirms the presence of the carboxylic acid group.[13][14] The C-F stretch provides evidence for the fluorine substituent.

Conclusion: A Synergistic Approach to Structure Confirmation

The structure elucidation of this compound is a process of accumulating and integrating evidence from multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, HRMS confirms the elemental composition, and IR spectroscopy quickly identifies the key functional groups. 2D NMR experiments are the final piece of the puzzle, confirming the connectivity between the different structural motifs. By employing this multi-faceted, self-validating approach, researchers can have the utmost confidence in the assigned structure, a critical step in the advancement of chemical and pharmaceutical research.

References

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. AMERICAN ELEMENTS. Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Article. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available from: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available from: [Link]

-

Structure and spectral data of pyrazole derivatives. ResearchGate. Available from: [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available from: [Link]

-

2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. PubChem. Available from: [Link]

-

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid. Sobekbio. Available from: [Link]

-

2-Fluoro-5-(1-isopropyl-1H-pyrazol-5-yl)benzoic acid. PubChem. Available from: [Link]

-

2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PMC - NIH. Available from: [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available from: [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

-

4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung. Available from: [Link]

-

FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Available from: [Link]

-

Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. PubMed. Available from: [Link]

-

Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. ResearchGate. Available from: [Link]

-

Solved H NMR for 4-Fluorobenzoic acid. Please interpret and. Chegg.com. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. Google Patents.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid [mail.sobekbio.com]

- 4. americanelements.com [americanelements.com]

- 5. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid | C11H9FN2O2 | CID 39826399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]

- 8. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. znaturforsch.com [znaturforsch.com]

- 14. researchgate.net [researchgate.net]

A Strategic Guide to the Synthesis of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid

Foreword: The Molecule and Its Importance

In the landscape of modern drug discovery and medicinal chemistry, the strategic assembly of complex molecular scaffolds is paramount. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid is a quintessential example of a high-value building block. Its structure, featuring a fluorinated benzoic acid ortho-substituted to the carboxylic acid and a C5-linked N-methylpyrazole, presents a unique combination of functionalities. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity while also serving as a potential metabolic blocker. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents, known for its ability to engage in hydrogen bonding and other critical interactions with biological targets[1][2].

This guide provides an in-depth, technically-grounded narrative for the efficient and scalable synthesis of this target molecule. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, justify the selection of specific reagents and conditions, and present a robust, self-validating protocol suitable for researchers and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Strategic Blueprint

A logical synthetic plan begins with a thorough retrosynthetic analysis. The target molecule is an aryl-heteroaryl compound, connected by a carbon-carbon bond. This bond is the most logical point for disconnection.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices:

-

Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust and versatile pre-catalyst. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes the oxidative addition step, and facilitates the reductive elimination to release the product. [3]* Base: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while the water solubilizes the base and the boronate intermediate, creating a biphasic system where the reaction efficiently occurs at the interface.

Experimental Protocol: this compound

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Fluoro-5-bromobenzoic acid | 219.00 | 2.19 g | 10.0 | Aryl Halide |

| (1-Methyl-1H-pyrazol-5-yl)boronic acid | 125.92 | 1.51 g | 12.0 | Boronic Acid |

| Pd(dppf)Cl₂ | 731.70 | 219 mg | 0.3 (3 mol%) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | Base |

| 1,4-Dioxane | - | 40 mL | - | Organic Solvent |

| Deionized Water | - | 10 mL | - | Aqueous Solvent |

Step-by-Step Methodology:

-

To a 100 mL round-bottom flask, add 2-fluoro-5-bromobenzoic acid (2.19 g, 10.0 mmol), (1-methyl-1H-pyrazol-5-yl)boronic acid (1.51 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Add the catalyst, Pd(dppf)Cl₂ (219 mg, 0.3 mmol).

-

Add the solvent system: 1,4-dioxane (40 mL) and deionized water (10 mL).

-

Equip the flask with a reflux condenser and place it under a nitrogen atmosphere.

-

Heat the mixture to 90 °C in an oil bath and stir vigorously for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with 50 mL of water and transfer to a separatory funnel.

-

Wash the aqueous mixture with ethyl acetate (2 x 30 mL) to remove non-acidic impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 2 N HCl. A precipitate will form.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL).

-

Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound as a white or off-white solid. Purity can be assessed by HPLC, and the structure confirmed by ¹H NMR and LC-MS. [4]

Conclusion

This guide outlines a robust and efficient two-step synthesis for this compound, centered around a key Suzuki-Miyaura cross-coupling reaction. By understanding the rationale behind each step—from the low-temperature lithiation required for the boronic acid intermediate to the specific choice of catalyst and base for the C-C bond formation—researchers can reliably execute this synthesis. The provided protocols are designed to be self-validating, emphasizing critical parameters and offering a clear pathway to obtaining this valuable chemical building block with high purity and in good yield.

References

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

Spectroscopic Characterization of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (CAS 1342382-45-9) is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery.[][2] Its structure, featuring a fluorinated benzoic acid moiety linked to a substituted pyrazole ring, suggests its utility as a scaffold for developing novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities. The precise characterization of this molecule is paramount for its effective use in research and development. This technical guide provides an in-depth overview of the expected spectral data (NMR, MS, IR) for this compound, methodologies for data acquisition, and a detailed interpretation of the spectral features. While experimental data for this specific compound is not publicly available, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Key Features

IUPAC Name: 2-Fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid[3] Molecular Formula: C₁₁H₉FN₂O₂[4] Molecular Weight: 220.20 g/mol [3][4] CAS Number: 1342382-45-9[3][4][5]

The molecule's structure comprises two key aromatic systems: a 1,5-disubstituted pyrazole ring and a 1,2,4-trisubstituted benzene ring. The presence of a fluorine atom, a carboxylic acid group, and a methyl group will give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals for the protons on the benzoic acid and pyrazole rings, as well as the methyl and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents (the electron-withdrawing fluorine and carboxylic acid groups, and the pyrazole ring).

Methodology for ¹H NMR Acquisition:

A standard ¹H NMR experiment would be conducted on a 300-500 MHz spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shift of the labile carboxylic acid proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

-

Predicted Chemical Shifts and Coupling Constants:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| COOH | 10.0 - 13.0 | br s | - | Chemical shift is highly dependent on solvent and concentration. |

| H-6 (benzoic acid) | 7.9 - 8.2 | dd | J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz | Doublet of doublets due to coupling with fluorine and H-4. |

| H-4 (benzoic acid) | 7.6 - 7.8 | ddd | J(H-H) ≈ 8-9 Hz, J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 1-2 Hz | Doublet of doublet of doublets due to coupling with H-3, H-6, and F. |

| H-3 (benzoic acid) | 7.3 - 7.5 | t | J(H-H) ≈ 8-9 Hz | Triplet due to coupling with H-4 and fluorine. |

| H-4' (pyrazole) | 7.5 - 7.7 | d | J(H-H) ≈ 2-3 Hz | Doublet due to coupling with H-3'. |

| H-3' (pyrazole) | 6.4 - 6.6 | d | J(H-H) ≈ 2-3 Hz | Doublet due to coupling with H-4'. |

| N-CH₃ | 3.8 - 4.0 | s | - | Singlet for the methyl group on the pyrazole nitrogen. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms on the benzoic acid ring (C-F coupling).

Methodology for ¹³C NMR Acquisition:

A standard proton-decoupled ¹³C NMR experiment would be performed.

-

Sample Preparation: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Predicted Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (acid) | 165 - 170 | |

| C-2 (C-F) | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) | Large one-bond coupling with fluorine. |

| C-4' (pyrazole) | 140 - 145 | |

| C-5' (pyrazole) | 135 - 140 | |

| C-5 (benzoic acid) | 130 - 135 (d, ³JCF ≈ 3-5 Hz) | Smaller three-bond coupling with fluorine. |

| C-1 (benzoic acid) | 125 - 130 (d, ²JCF ≈ 15-25 Hz) | Two-bond coupling with fluorine. |

| C-6 (benzoic acid) | 120 - 125 (d, ²JCF ≈ 20-30 Hz) | Two-bond coupling with fluorine. |

| C-4 (benzoic acid) | 118 - 122 (d, ³JCF ≈ 3-5 Hz) | Three-bond coupling with fluorine. |

| C-3 (benzoic acid) | 115 - 120 (d, ²JCF ≈ 20-25 Hz) | Two-bond coupling with fluorine. |

| C-3' (pyrazole) | 105 - 110 | |

| N-CH₃ | 35 - 40 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.

Methodology for MS Acquisition:

Electrospray ionization (ESI) is a suitable technique for this polar, acidic compound.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Mode: Both positive and negative ion modes should be examined.

-

Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 221.07.

-

Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 219.06.

-

Predicted Fragmentation Pattern:

The fragmentation of this compound will likely proceed through several key pathways:

-

Loss of H₂O (18 Da): From the carboxylic acid group, especially in the positive ion mode.

-

Loss of CO (28 Da) and COOH (45 Da): Decarboxylation is a common fragmentation pathway for benzoic acids.

-

Cleavage of the pyrazole ring: The pyrazole ring can undergo characteristic fragmentation, leading to smaller nitrogen-containing fragments.

-

Loss of CH₃CN (41 Da): A common fragmentation pattern for N-methylated pyrazoles.

Data Presentation: Predicted MS Data

| Ion | m/z (calculated) | Mode |

| [C₁₁H₉FN₂O₂ + H]⁺ | 221.0721 | Positive |

| [C₁₁H₉FN₂O₂ - H]⁻ | 219.0575 | Negative |

| [C₁₁H₉FN₂O₂ + Na]⁺ | 243.0540 | Positive |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology for IR Acquisition:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic Acid |

| 3100-3150 | Medium | C-H stretch (aromatic) | Benzene and Pyrazole rings |

| 2950-3000 | Weak | C-H stretch (aliphatic) | N-CH₃ |

| 1680-1710 | Strong | C=O stretch | Carboxylic Acid |

| 1580-1620 | Medium | C=C stretch (aromatic) | Benzene and Pyrazole rings |

| 1400-1450 | Medium | C-H bend (aliphatic) | N-CH₃ |

| 1200-1300 | Strong | C-O stretch | Carboxylic Acid |

| 1100-1200 | Strong | C-F stretch | Fluoroaromatic |

| 900-950 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid |

The broad O-H stretch of the carboxylic acid is a highly characteristic feature and is expected to dominate the higher wavenumber region of the spectrum.[6] The strong carbonyl absorption is also a key diagnostic peak.[6]

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Sources

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1342382-45-9|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid [mail.sobekbio.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development. This document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol for its determination, and discusses the key molecular factors that govern the dissolution of this specific compound.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary obstacle.[1] Suboptimal solubility can lead to erratic absorption, reduced bioavailability, and ultimately, therapeutic failure.[1][4][5] Therefore, a thorough understanding and characterization of an API's solubility profile in various solvent systems are paramount during the early stages of drug discovery and formulation development.[4][5]

This compound (CAS: 1342382-45-9) is a molecule of interest in medicinal chemistry.[6][7][8] Its structure, featuring a benzoic acid moiety, a pyrazole ring, and a fluorine substituent, presents a unique combination of functional groups that influence its physicochemical properties, including solubility.[6][9] This guide will explore the theoretical and practical aspects of determining its solubility in organic solvents, providing a robust framework for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉FN₂O₂ | [9] |

| Molecular Weight | 220.20 g/mol | [9] |

| IUPAC Name | 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid | [6] |

| CAS Number | 1342382-45-9 | [6][7][8] |

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules.[10] For this compound, several key factors dictate its solubility in a given organic solvent.

2.1. Polarity and Intermolecular Forces: The polarity of both the solute and the solvent is a primary determinant of solubility.[2][10][11] The target molecule possesses both polar and non-polar regions. The carboxylic acid group is capable of strong hydrogen bonding, while the aromatic rings and the pyrazole moiety contribute to dipole-dipole and van der Waals interactions.[12]

-

Polar Solvents (e.g., Alcohols, DMSO, DMF): These solvents can engage in hydrogen bonding with the carboxylic acid group and dipole-dipole interactions with the heterocyclic and aromatic rings, leading to favorable solvation.

-

Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the energetic cost of breaking the solute-solute interactions within the crystal lattice is not sufficiently compensated by weak solute-solvent interactions, resulting in poor solubility.[13]

2.2. pH and Ionization: As a benzoic acid derivative, the solubility of this compound is expected to be highly pH-dependent in protic solvents.[11][14][15] In the presence of a base, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in polar solvents.[13]

2.3. Molecular Structure and Crystal Lattice Energy: The arrangement of molecules in the solid state, or crystal lattice, plays a crucial role. A high crystal lattice energy, resulting from strong intermolecular forces in the solid state, will require more energy to overcome during dissolution, thus lowering solubility.[15] The planarity of the aromatic and pyrazole rings may allow for efficient packing in the crystal lattice.

Diagram 1: Key Intermolecular Interactions Influencing Solubility

Caption: Intermolecular forces governing the solubility of the target molecule.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[16][17] This technique involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.

3.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a vial. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifugation can be employed to pellet the solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3][18] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[5]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for determining solubility.

Data Interpretation and Expected Trends

Table 2: Predicted Solubility Trends

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Low to Moderate | Limited ability to form strong interactions with the polar functional groups. |

| Non-Polar | Hexane, Toluene | Very Low | Dominated by weak van der Waals forces, insufficient to overcome the solute's crystal lattice energy.[13] |

It is important to note that these are predictions, and empirical determination as outlined in Section 3 is essential for obtaining accurate solubility data.

Conclusion

A comprehensive understanding of the solubility of this compound is a cornerstone for its successful development as a potential therapeutic agent. This guide has provided a detailed framework for both the theoretical evaluation and the practical determination of its solubility in organic solvents. By applying the principles of intermolecular forces and employing robust experimental methodologies like the shake-flask method, researchers can generate the critical data needed to guide formulation strategies and advance the development of this promising compound.

References

- Vertex AI Search. (2022). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.

- Pharmaguideline. (n.d.).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- NIH. (n.d.).

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- EXPERIMENT 1 DETERMIN

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- PubChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Fluorochem. (n.d.). 2-Fluoro-5-(1-methyl-1h-pyrazol-5-yl)benzoic acid.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (n.d.).

- AMERICAN ELEMENTS. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

- Chemistry LibreTexts. (2019). 2.12: Intermolecular Forces.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- ACS Publications. (n.d.).

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- BLDpharm. (n.d.). 1342382-45-9|this compound.

- Quora. (2016). What is benzoic acid molecular structure? Is it polar or non polar?.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Reddit. (2023). Solubility with intermolecular forces : r/chemhelp.

- Sobekbio. (n.d.). 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid.

- YouTube. (2022). Polarity & Solubility of Benzoic acid.

- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1342382-45-9|this compound|BLD Pharm [bldpharm.com]

- 8. 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoicAcid [mail.sobekbio.com]

- 9. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid | C11H9FN2O2 | CID 39826399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 15. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

The Pyrazole Benzoic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] When functionalized with a benzoic acid moiety, this core structure gives rise to a class of compounds—pyrazole benzoic acid derivatives—with a remarkable breadth of biological activities.[3] These derivatives have proven to be versatile pharmacophores, leading to the development of numerous therapeutic agents.[4] This technical guide provides a comprehensive exploration of the significant biological activities of pyrazole benzoic acid derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying molecular mechanisms, present detailed experimental protocols for their evaluation, and provide quantitative data to illustrate their therapeutic potential.

The Anti-Inflammatory Powerhouse: Targeting Cyclooxygenase (COX) Enzymes

Perhaps the most well-documented biological activity of pyrazole benzoic acid derivatives is their potent anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[7][8]

Mechanism of Action: Selective COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the stomach lining.[8] In contrast, COX-2 is typically induced at sites of inflammation.[8] The selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Many pyrazole benzoic acid derivatives, most notably Celecoxib, are designed to be selective COX-2 inhibitors.[9][10] The chemical structure of these derivatives allows them to fit into the larger, more flexible active site of the COX-2 enzyme, while their access to the narrower channel of the COX-1 active site is restricted.[8] This selective binding prevents the synthesis of pro-inflammatory prostaglandins.[7]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by pyrazole benzoic acid derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of pyrazole benzoic acid derivatives against COX-1 and COX-2 enzymes.[11][12][13]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compounds (pyrazole benzoic acid derivatives) dissolved in DMSO

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

-

Reaction Initiation: To each well of a 96-well plate, add the enzyme solution, followed by the test compound or reference inhibitor. Incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping agent (e.g., 1 M HCl).

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticancer Potential: A Multifaceted Approach

Beyond their anti-inflammatory effects, pyrazole benzoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines.[14][15][16] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[17][18]

Mechanism of Action: Kinase Inhibition and Beyond

A primary anticancer mechanism of many pyrazole derivatives is the inhibition of protein kinases.[19][20][21] These enzymes play a central role in cell signaling and are often dysregulated in cancer. Pyrazole-containing compounds have been developed as inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibition of these receptors can suppress tumor growth, angiogenesis, and metastasis.[22]

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[18]

-

c-Jun N-terminal Kinase (JNK): JNK is involved in inflammatory and apoptotic pathways, and its inhibition can be a therapeutic strategy.[23]

Furthermore, some pyrazole derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation through mechanisms independent of kinase inhibition.[24]

Signaling Pathway: EGFR/VEGFR-2 Inhibition in Cancer

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer agents.[25][26][27][28]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (pyrazole benzoic acid derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole benzoic acid derivatives. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[26]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-